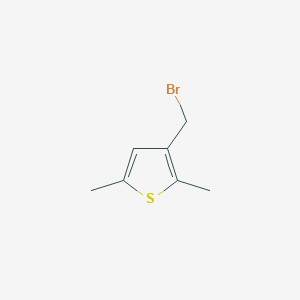
3-(Bromomethyl)-2,5-dimethylthiophene
Übersicht
Beschreibung
The compound would be described based on its molecular structure, which would include the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the precise structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
The compound’s properties such as its melting point, boiling point, solubility, and stability would be determined.Wissenschaftliche Forschungsanwendungen
1. Halogenation and Synthetic Chemistry
3-(Bromomethyl)-2,5-dimethylthiophene is used in various halogenation reactions, which are crucial in synthetic chemistry. For example, uncatalyzed side-chain halogenations of polymethyl-substituted thiophenes, including 3-(Bromomethyl)-2,5-dimethylthiophene, occur cleanly and regioselectively at the α-position, as demonstrated in a study by Nakayama et al. (1993) (Nakayama et al., 1993).
2. Role in Nitration Processes
The compound plays a significant role in nitration processes. Suzuki et al. (1981) showed that the treatment of 3,4-dibromo-2,5-dimethylthiophene with nitric acid produced various novel compounds, highlighting the compound's reactivity and utility in organic synthesis (Suzuki et al., 1981).
3. Catalysis and Chemical Transformations
It also finds applications in catalysis and chemical transformations. Peeters et al. (1994) explored the use of 3,4-dibromo-2,5-dimethylthiophene in copper (I) catalyzed formations, which has implications in various synthetic pathways (Peeters et al., 1994).
4. Research in Organometallic Chemistry
This chemical is significant in organometallic chemistry research. Paneque et al. (2005) studied C-H Bond activation and C-C bond formation involving 2,5-dimethylthiophene, a related compound, providing insights into its interaction with metal complexes (Paneque et al., 2005).
5. Exploration in Organic Synthesis
Its versatility extends to various areas of organic synthesis. A study by Snyder et al. (2003) on C,O-dialkylation of Meldrum's acid using derivatives of 2,5-dimethylthiophene, including the bromomethyl variant, shows its potential in creating complex organic structures (Snyder et al., 2003).
Safety And Hazards
The compound’s toxicity and potential hazards would be assessed, including its impact on human health and the environment.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Please note that the availability of this information would depend on the extent of research conducted on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or conduct experimental studies. Always ensure to follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-5-3-7(4-8)6(2)9-5/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTXENMKMAORGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,5-dimethylthiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



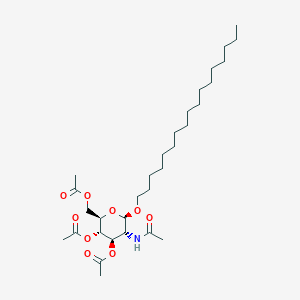
![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)
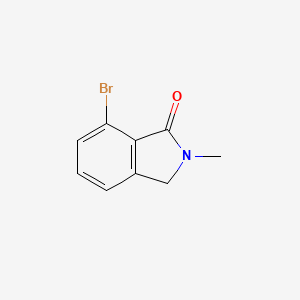
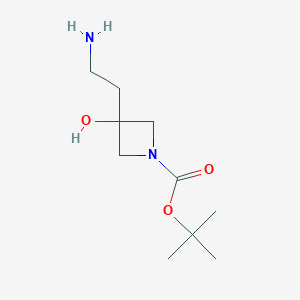
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)

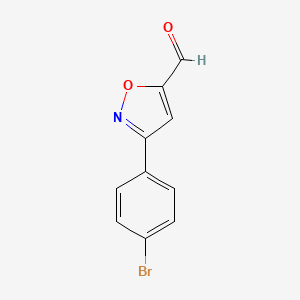
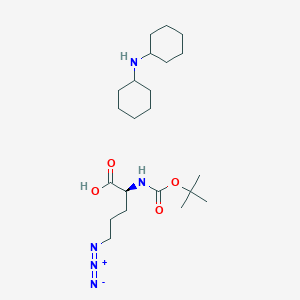
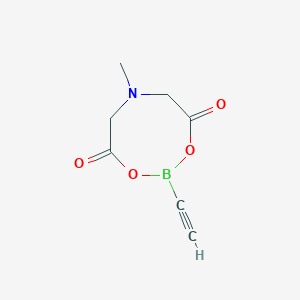
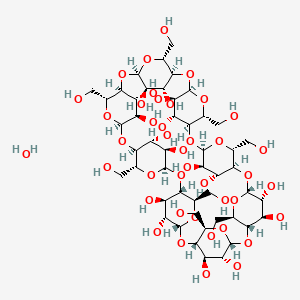
![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)
![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)
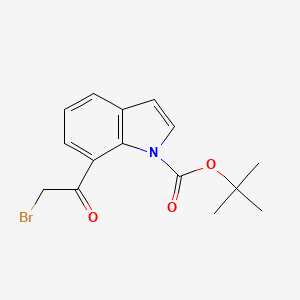
![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)